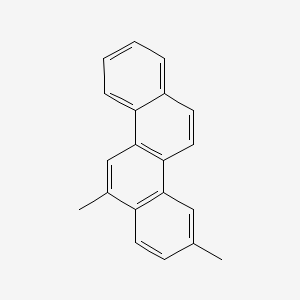

Dimethylchrysene

Description

Structure

3D Structure

Properties

CAS No. |

41637-92-7 |

|---|---|

Molecular Formula |

C20H16 |

Molecular Weight |

256.3 g/mol |

IUPAC Name |

3,12-dimethylchrysene |

InChI |

InChI=1S/C20H16/c1-13-7-9-16-14(2)12-20-17-6-4-3-5-15(17)8-10-18(20)19(16)11-13/h3-12H,1-2H3 |

InChI Key |

GHLVRGHNAAFWQR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC3=C2C=CC4=CC=CC=C43)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dimethylchrysene Isomers

Regioselective Synthesis Strategies for Dimethylchrysene Variants

Regioselective synthesis aims to introduce functional groups at specific positions on a molecule. For this compound, this involves controlling where the two methyl groups attach to the four-ring chrysene (B1668918) system. Several advanced synthetic strategies have been developed to achieve this control.

Photochemical Cyclization Approaches from Stilbenoid Precursors

The photochemical cyclization of stilbene-type molecules, often referred to as the Mallory reaction, is a powerful method for forming phenanthrene (B1679779) and other polycyclic aromatic systems. mdpi.comnih.gov Since chrysene contains a phenanthrene substructure, this approach is highly applicable. The synthesis begins with a suitably substituted stilbenoid precursor, which upon irradiation with UV light, undergoes an intramolecular cyclization. chim.itresearchgate.net

The general pathway involves the photo-induced isomerization of a trans-stilbenoid precursor to its cis-isomer. mdpi.com The cis-isomer then cyclizes to form an unstable dihydrophenanthrene intermediate, which is subsequently oxidized to the stable aromatic phenanthrene system. mdpi.com To synthesize a specific this compound isomer, the starting stilbenoid precursor must contain methyl groups at positions that will ultimately correspond to the desired locations on the chrysene product. The reaction is often carried out in the presence of an oxidant like iodine to facilitate the final aromatization step. mdpi.comnih.gov The use of micro-flow photoreactors has been shown to be effective for these types of cyclizations. chim.it

Friedel-Crafts Alkylation Techniques for Polyaromatic Precursors

Friedel-Crafts alkylation is a classic and versatile method for attaching alkyl groups to aromatic rings. iitk.ac.inwikipedia.org This electrophilic aromatic substitution reaction involves reacting an aromatic compound with an alkylating agent, such as an alkyl halide, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). iitk.ac.inmt.com

To synthesize this compound, one could start with chrysene itself or a precursor and introduce two methyl groups using a methyl halide. The mechanism involves the Lewis acid activating the alkyl halide to form a carbocation or a related electrophilic species. mt.com This electrophile then attacks the electron-rich chrysene ring. mt.com However, a major limitation of Friedel-Crafts alkylation is the difficulty in controlling regioselectivity, as multiple positions on the chrysene ring are susceptible to attack. nih.gov The reaction can also be prone to over-alkylation because the initial product is often more reactive than the starting material. nih.gov Despite these challenges, it remains a key technique, particularly when combined with other methods in a multi-step pathway. nih.govmt.com

Table 1: Comparison of Friedel-Crafts Alkylation Catalysts

| Catalyst | Typical Substrates | Key Characteristics |

|---|---|---|

| Aluminum chloride (AlCl₃) | Benzene (B151609), Naphthalene (B1677914), Anthracene | Strong Lewis acid, highly active, can lead to rearrangements and polyalkylation. wikipedia.orgmt.com |

| Iron(III) chloride (FeCl₃) | Benzene and derivatives | Milder than AlCl₃, often used for less reactive systems. mt.com |

Multi-Step Synthesis Pathways for Controlled Substitution Patterns

Due to the limitations of single-step reactions, the synthesis of pure this compound isomers often requires a multi-step approach. solubilityofthings.com This strategy involves a carefully planned sequence of reactions to build the molecule and introduce functional groups with high precision. solubilityofthings.comyoutube.com Retrosynthetic analysis, a technique where the target molecule is conceptually broken down into simpler precursors, is essential for designing these pathways. youtube.comlibretexts.org

A typical multi-step synthesis might involve:

Building a Precursor: Synthesizing a substituted benzene or naphthalene derivative that already contains one or both methyl groups, or functional groups that can be converted to methyl groups later.

Ring Annulation: Using reactions like the Haworth synthesis or Diels-Alder cycloadditions to construct the additional rings of the chrysene skeleton.

Functional Group Interconversion: Converting existing functional groups into the desired methyl groups at a late stage in the synthesis. For instance, a nitro group can be reduced to an amino group, which can then be removed or replaced. youtube.com

Cyclization: Performing a final ring-closing reaction, such as an intramolecular Friedel-Crafts acylation followed by reduction, to complete the chrysene framework. d-nb.info

This approach allows for the introduction of methyl groups in a controlled manner, overcoming the regioselectivity problems of direct methylation on the final PAH core. libretexts.org

Phase-Transfer Catalyzed Methylation for Precursor Derivatization

Phase-transfer catalysis (PTC) is a technique used for reactions where the reactants are in different, immiscible phases (e.g., aqueous and organic). biomedres.us A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports one reactant across the phase boundary to react with the other. thieme-connect.de This method can be applied to the methylation of polyaromatic precursors. acs.org

For instance, a chrysene precursor with an acidic proton (like a hydroxymethylene group) could be deprotonated in an aqueous base. The resulting anion is then carried by the PTC into the organic phase, where it reacts with a methylating agent like methyl iodide. This technique can offer milder reaction conditions compared to traditional methods and can improve yields and selectivities in certain cases. researchgate.net The use of PTC for the C-alkylation of aromatic hydrocarbons provides a valuable tool for derivatization under heterogeneous conditions. thieme-connect.de

Challenges in Isomer Control and Purity during Synthesis

A significant hurdle in the synthesis of this compound is controlling the formation of isomers and achieving high purity. biocompare.com Isomers are molecules with the same chemical formula but different arrangements of atoms, and their separation can be extremely challenging. biocompare.com

The main challenges include:

Regioselectivity: The chrysene ring system has multiple non-equivalent positions available for substitution. During reactions like Friedel-Crafts alkylation, the electrophile can attack several of these sites, leading to a mixture of constitutional isomers that are often difficult and costly to separate. mdpi.com

Electronic and Steric Effects: The directing influence of the first methyl group on the second substitution is often not strong enough to yield a single product. The electronic structure of the PAH and steric hindrance both play a role in determining the position of subsequent reactions. mdpi.com

Purification: The resulting mixture of this compound isomers often has very similar physical properties (e.g., boiling point, solubility), making purification by standard techniques like distillation or recrystallization inefficient. Chromatographic methods are often required but can be resource-intensive. biocompare.com

The presence of multiple isomers complicates characterization and can slow down research into the properties and applications of a specific this compound variant. biocompare.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To overcome the challenges of isomer control and low yields, the optimization of reaction conditions is crucial. numberanalytics.com By systematically adjusting various parameters, chemists can favor the formation of the desired isomer over others. sigmaaldrich.com

Key parameters for optimization include:

Temperature: Reaction rates generally increase with temperature. However, higher temperatures can also lead to more side products and reduced selectivity. numberanalytics.com Finding the optimal temperature is a balance between reaction speed and purity of the product. numberanalytics.com

Catalyst: The choice of catalyst is critical. numberanalytics.com In Friedel-Crafts reactions, using a bulkier or less active Lewis acid might favor substitution at a less sterically hindered position. The catalyst concentration can also influence the reaction outcome.

Solvent: The solvent can affect the solubility and reactivity of the reactants and intermediates. numberanalytics.com Changing the polarity of the solvent can sometimes alter the ratio of isomers produced.

Reaction Time: Allowing a reaction to proceed for too long can lead to the formation of undesired byproducts or isomerization of the desired product. Monitoring the reaction progress is key to stopping it at the optimal point.

Machine learning and high-throughput experimentation are increasingly being used to accelerate the process of finding the ideal set of conditions that maximize both yield and selectivity for a specific transformation. beilstein-journals.org

Table 2: Influence of Reaction Parameters on Synthesis Outcome

| Parameter | General Effect on Yield | General Effect on Selectivity | Citation |

|---|---|---|---|

| Temperature | Increases with temperature to a point | Often decreases at very high temperatures | numberanalytics.comnumberanalytics.com |

| Pressure | Can shift equilibrium for gas-phase reactions | Can influence reaction kinetics and pathways | numberanalytics.comnumberanalytics.com |

| Catalyst | A suitable catalyst increases the rate and yield | The choice of catalyst is crucial for directing the reaction to the desired product | numberanalytics.comsigmaaldrich.com |

| Solvent | Affects solubility and reaction rate | Can influence the stability of intermediates and transition states, altering isomer ratios | numberanalytics.com |

| Concentration | Higher concentration can increase rate | Can lead to side reactions (e.g., polymerization, dimerization) if too high | mdpi.com |

Comprehensive Spectroscopic Characterization and Structural Elucidation of Dimethylchrysene Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful method for detailing the structure of organic molecules by probing the magnetic properties of atomic nuclei. For dimethylchrysene derivatives, a suite of one-dimensional and two-dimensional NMR experiments is employed to assign the proton and carbon signals and confirm the substitution pattern.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The spectrum of a this compound derivative is characterized by two main regions: the aromatic region and the aliphatic region.

Chemical Shift (δ) : The position of a signal in the NMR spectrum, measured in parts per million (ppm), is indicative of the electronic environment of the proton. oregonstate.edulibretexts.org Protons in different locations on the chrysene (B1668918) backbone experience distinct magnetic shielding, leading to a range of chemical shifts. Aromatic protons in polycyclic aromatic hydrocarbons (PAHs) like chrysene typically resonate in the downfield region (δ 7.0–9.0 ppm) due to the deshielding effect of the ring current. oregonstate.edu The methyl (–CH₃) protons are found in the upfield region (typically δ 2.0–3.0 ppm) and usually appear as a sharp singlet, unless coupled to other protons. libretexts.org

Coupling Constants (J) : The splitting of a proton signal into a multiplet is caused by spin-spin coupling with neighboring protons. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides information about the connectivity and spatial relationship between protons. For aromatic systems, ortho-coupling (³JHH) is typically the largest (7–9 Hz), followed by meta-coupling (⁴JHH, 2–3 Hz) and para-coupling (⁵JHH, 0–1 Hz). Analysis of these coupling patterns is essential for assigning the signals of the protons on the chrysene core.

Table 1: Expected ¹H NMR Data for a Generic this compound Derivative

| Proton Type | Typical Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Typical Coupling Constants (J) (Hz) |

|---|---|---|---|

| Aromatic Protons | 7.0 - 9.0 | Doublet, Triplet, Multiplet | ³J (ortho) = 7-9⁴J (meta) = 2-3 |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a this compound derivative gives a distinct signal, allowing for the characterization of the entire carbon framework.

The chemical shifts in ¹³C NMR are sensitive to the hybridization and chemical environment of the carbon atoms. libretexts.org

Aromatic Carbons : Carbons within the chrysene ring system typically resonate in the δ 120–150 ppm range. libretexts.org Quaternary carbons (those not bonded to any hydrogen), such as those at ring junctions or the sites of methyl substitution, generally produce weaker signals compared to protonated carbons.

Methyl Carbons : The aliphatic carbons of the methyl groups are highly shielded and appear far upfield, typically in the δ 15–30 ppm range. libretexts.org

The combination of ¹H and ¹³C NMR spectra allows for a complete count of the proton and carbon environments, which must be consistent with the proposed molecular structure.

Table 2: Expected ¹³C NMR Data for a Generic this compound Derivative

| Carbon Type | Typical Chemical Shift (δ) Range (ppm) |

|---|---|

| Aromatic CH | 120 - 135 |

| Aromatic Quaternary C | 125 - 150 |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei. youtube.comepfl.ch

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-coupled to each other. sdsu.edu Cross-peaks in a COSY spectrum connect signals from protons that are typically two or three bonds apart (²JHH or ³JHH). This is instrumental in tracing the connectivity of protons within the individual rings of the chrysene skeleton.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edulibretexts.org It is a highly sensitive technique that allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is key to identifying long-range connectivity, showing correlations between protons and carbons that are two, three, and sometimes four bonds apart. sdsu.edulibretexts.org This technique is particularly vital for placing the methyl groups on the chrysene framework. For example, the protons of a methyl group will show a cross-peak to the carbon they are attached to, as well as to the two adjacent aromatic carbons, confirming their precise location.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) : This experiment detects correlations between protons that are close in space, not necessarily through bonds. It is used to determine the conformation and stereochemistry of a molecule. For a sterically crowded derivative like 5,6-dimethylchrysene (B1219006), ROESY can reveal through-space interactions between the methyl protons and nearby aromatic protons, providing conformational insights.

| ROESY | ¹H – ¹H (through space) | Elucidates the 3D structure and conformation by identifying protons that are in close spatial proximity. |

Advanced Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high precision, typically to four or five decimal places. researchgate.net This accuracy allows for the determination of a molecule's elemental composition from its exact mass. azolifesciences.comalgimed.com While a low-resolution instrument might identify a compound with a nominal mass of 256, HRMS can distinguish it from other compounds that have the same integer mass but different elemental formulas. ucr.edu For a this compound derivative, HRMS is used to confirm that the measured exact mass corresponds to the calculated mass for the formula C₂₀H₁₆, thereby validating its elemental composition with a high degree of confidence, typically within a mass accuracy of 5 ppm. thermofisher.com

Table 4: Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₁₆ |

| Nominal Mass | 256 Da |

| Monoisotopic (Exact) Mass | 256.12520 u |

| Typical HRMS Accuracy | ≤ 5 ppm |

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nih.gov This process provides valuable information about the molecular structure. nih.gov

For methylated PAHs like this compound, the molecular ion (M⁺˙) is typically the most abundant peak in the initial mass spectrum. In an MS/MS experiment, the M⁺˙ is selected and subjected to collision-induced dissociation (CID). A common and diagnostic fragmentation pathway for alkylated aromatic compounds is the loss of a methyl radical (•CH₃), which has a mass of 15 Da.

The primary fragmentation steps for this compound would be:

Loss of a methyl radical : The molecular ion (m/z 256) fragments to form a highly stable [M-15]⁺ ion (m/z 241). This is often the most intense fragment ion.

Sequential loss of a second methyl radical : The [M-15]⁺ ion can further fragment by losing the second methyl group, though this is typically less favorable than the first loss.

Fragmentation of the aromatic core : At higher collision energies, the chrysene ring system itself may undergo fragmentation, leading to the loss of smaller neutral molecules like acetylene (B1199291) (C₂H₂).

Analysis of these fragmentation pathways helps confirm the presence and number of methyl substituents on the chrysene core. cedre.fr

Table 5: Expected MS/MS Fragmentation for this compound (C₂₀H₁₆)

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 256.13 | Loss of first methyl radical | 241.10 | •CH₃ (15.03 Da) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV or visible light promotes electrons from lower-energy bonding (π) or non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals. libretexts.org The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic bands that are sensitive to the extent of conjugation and the presence of substituents on the aromatic core.

The electronic spectra of chrysene and its derivatives are dominated by π → π* transitions. slideshare.net The introduction of methyl groups onto the chrysene framework can influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. Typically, alkyl groups act as weak auxochromes, causing a small red-shift (bathochromic shift) in the absorption maxima due to hyperconjugation, which slightly raises the energy of the highest occupied molecular orbital (HOMO). nih.gov

Research on substituted dibenzo[g,p]chrysene (B91316) derivatives has shown that substituents can lead to red-shifted absorption spectra compared to the unsubstituted parent compound. nih.gov While specific data for all this compound isomers is dispersed, the general principles allow for predictable trends in their UV-Vis spectra. These shifts provide valuable information about the electronic environment of the chrysene core.

Below is a representative data table illustrating typical electronic transitions for chrysene derivatives.

| Compound/Derivative Type | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition Type |

|---|---|---|---|

| Chrysene (Parent) | ~268, 320, 360 | ~100,000, ~12,000, ~800 | π → π |

| Substituted Dibenzo[g,p]chrysene (DBC-H) | 328, 431, 457 | - | π → π |

| Methyl-Substituted Dibenzo[g,p]chrysene (DBC-Me) | 335, 439, 466 | - | π → π* |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the vibrations of its chemical bonds. youtube.com When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies corresponding to the energy of the radiation. For a this compound derivative, the IR spectrum provides a unique "fingerprint" based on its constituent bonds. libretexts.org

The key functional groups and bond types in this compound that can be identified using IR spectroscopy include:

Aromatic C-H Stretching: Typically observed as a series of sharp bands in the region of 3100-3000 cm⁻¹. lumenlearning.com

Aliphatic C-H Stretching: Arising from the methyl groups, these absorptions appear in the 3000-2850 cm⁻¹ range. libretexts.org

Aromatic C=C Stretching: The vibrations of the carbon-carbon double bonds within the fused aromatic rings give rise to several characteristic absorptions in the 1600-1400 cm⁻¹ region. lumenlearning.com

C-H Bending: Both in-plane and out-of-plane bending vibrations occur. The out-of-plane ("oop") C-H bending bands in the 900-675 cm⁻¹ range are particularly diagnostic for the substitution pattern on the aromatic rings. lumenlearning.comlibretexts.org

The following table summarizes the expected characteristic IR absorption frequencies for this compound derivatives.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (sp² C-H) | 3100 - 3000 | Medium to Weak |

| C-H Stretch | Aliphatic (sp³ C-H in methyl) | 3000 - 2850 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1400 | Medium to Weak, Multiple Bands |

| C-H Bend | Aromatic (Out-of-plane) | 900 - 675 | Strong, Diagnostic |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral this compound Isomers

While many this compound isomers are achiral, certain substitution patterns can introduce chirality, leading to the existence of non-superimposable mirror images (enantiomers). For these chiral molecules, chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are essential for determining their absolute configuration and studying their solution-state conformations. ru.nlnih.gov

Electronic Circular Dichroism (ECD): ECD is the differential absorption of left- and right-circularly polarized light in the UV-Vis region. encyclopedia.pub While enantiomers have identical UV-Vis spectra, their ECD spectra are mirror images of each other. nih.gov The resulting spectrum displays positive or negative peaks, known as Cotton effects, which are highly sensitive to the three-dimensional structure of the molecule. rsc.org The sign and shape of the ECD spectrum are a unique signature of a molecule's absolute configuration and conformation. encyclopedia.pub For chiral this compound derivatives, ECD spectroscopy would probe the chiral arrangement of the aromatic chromophore. Theoretical calculations, such as time-dependent density functional theory (TDDFT), are often employed to predict the ECD spectrum for a given enantiomer, and comparison with the experimental spectrum allows for unambiguous assignment of the absolute configuration. hebmu.edu.cn

Vibrational Circular Dichroism (VCD): VCD is the vibrational equivalent of ECD, measuring the differential absorption of left- and right-circularly polarized infrared light. ru.nlkorea.ac.kr It provides detailed structural information in solution because VCD signals are highly dependent on the relative spatial arrangement of atoms and functional groups. ru.nl VCD spectroscopy can be used to distinguish between mechanical stereoisomers and provide detailed conformational information. rsc.org For a chiral this compound, the VCD spectrum would show mirror-image patterns for the two enantiomers in the regions of the C-H and other characteristic vibrations. mdpi.com

The table below conceptualizes the expected chiroptical response for a pair of enantiomers of a hypothetical chiral this compound.

| Spectroscopy | Property Measured | (P)-Enantiomer (Example) | (M)-Enantiomer (Example) |

|---|---|---|---|

| ECD | Cotton Effect at λmax | Positive (Δε > 0) | Negative (Δε < 0) |

| VCD | Signal at a specific frequency (cm⁻¹) | Positive (ΔA > 0) | Negative (ΔA < 0) |

Computational Chemistry Investigations of Dimethylchrysene Systems

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and simulation techniques are essential for exploring the three-dimensional structure and dynamic behavior of dimethylchrysene and its derivatives. These methods provide insights into conformational preferences and interactions with biological macromolecules, such as enzymes and DNA. knu.edu.af

Molecular Mechanics (MM) employs classical physics principles and force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. It is a computationally efficient method for performing conformational searches and energy minimizations.

In studies involving PAHs, MM has been used to perform energy minimization on molecular structures. For example, the Tripos molecular mechanics force field was used to energy-minimize a dataset of PAHs, including 5,6-dimethylchrysene (B1219006), as part of a study to predict their sublimation enthalpies. umsl.edu In such studies, methods like the Gasteiger-Marsili algorithm are often used to compute the partial atomic charges required by the force field. umsl.edu Similarly, energy minimization algorithms like the Powell conjugate gradient method are used in protein modeling to relax the structure around a ligand or a mutated residue. flinders.edu.au

| Force Field / Method | Application | Reference |

|---|---|---|

| Tripos Force Field | Energy minimization of PAH structures, including 5,6-dimethylchrysene. | umsl.edu |

| Gasteiger-Marsili Method | Computation of partial atomic charges for MM calculations. | umsl.edu |

| Powell Conjugate Gradient | Energy minimization of protein subsets in molecular modeling. | flinders.edu.au |

Molecular Dynamics (MD) simulations track the movement of atoms and molecules over time, providing a detailed picture of molecular motion and conformational changes. This technique is invaluable for studying how flexible molecules like this compound and its metabolites behave in a biological environment, such as in solution or bound to a protein or DNA.

MD simulations are extensively used to study the structure and dynamics of DNA that has been damaged by PAH metabolites. acs.orgresearchgate.net For instance, restrained Molecular Dynamics (rMD) has been employed to determine the solution structure of DNA duplexes containing adducts from other carcinogenic aromatic compounds. acs.org These simulations help to elucidate how the presence of a bulky adduct like a this compound derivative can distort the DNA double helix, which is a key step in mutagenesis and carcinogenesis.

In Silico Prediction of Spectroscopic Properties and Spectral Interpretation

Computational chemistry provides powerful tools for the in silico prediction of various spectroscopic properties of molecules, including this compound. These theoretical calculations are invaluable for interpreting experimental spectra, assigning specific spectral features to molecular vibrations or electronic transitions, and even predicting the spectra of novel or uncharacterized compounds. The primary methods employed for these predictions are rooted in quantum mechanics, most notably Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).

By solving the electronic structure of a molecule, DFT can be used to calculate a range of properties that correlate with different spectroscopic techniques. For instance, the calculation of harmonic vibrational frequencies allows for the prediction of infrared (IR) and Raman spectra. Each calculated vibrational mode can be animated to visualize the corresponding atomic motions, enabling the precise assignment of observed absorption bands to specific bond stretches, bends, or torsions within the this compound molecule. While there is often a systematic deviation between calculated and experimental frequencies, this can be corrected using empirical scaling factors, leading to excellent agreement.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is another key application of computational chemistry. By calculating the isotropic shielding values of atomic nuclei within the molecule, it is possible to predict the chemical shifts of ¹H and ¹³C atoms. uncw.edu These predictions are highly sensitive to the molecular geometry and electronic environment, making them a powerful tool for structure elucidation and conformational analysis of this compound isomers. Machine learning models, trained on large datasets of experimental and calculated NMR data, are also emerging as a rapid and accurate alternative for predicting chemical shifts. nih.govnih.gov

For the interpretation of electronic spectra, such as UV-Visible absorption, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. researchgate.net TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities of bands in a UV-Vis spectrum. nih.gov These calculations help in understanding the electronic structure of this compound, including the nature of its frontier molecular orbitals (HOMO and LUMO) and how the position of the methyl groups influences the electronic transitions. researchgate.net

Furthermore, computational methods are being developed to aid in the interpretation of mass spectrometry (MS) data. By simulating fragmentation pathways and calculating the relative energies of different fragment ions, it is possible to predict the mass-to-charge ratios (m/z) and relative abundances of peaks in a mass spectrum. nih.gov This can be particularly useful in distinguishing between different isomers of this compound, which may exhibit subtle differences in their fragmentation patterns.

Table 1: Computationally Predicted Spectroscopic Data for a Representative this compound Isomer

| Spectroscopic Technique | Predicted Parameter | Calculated Value | Interpretation |

| ¹H NMR | Chemical Shift (ppm) | 7.5 - 8.8 | Aromatic protons in different electronic environments |

| Chemical Shift (ppm) | 2.5 - 2.8 | Protons of the methyl groups | |

| ¹³C NMR | Chemical Shift (ppm) | 120 - 140 | Aromatic carbons |

| Chemical Shift (ppm) | 20 - 25 | Carbons of the methyl groups | |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | ~3050 | Aromatic C-H stretching |

| Vibrational Frequency (cm⁻¹) | ~2950 | Methyl C-H stretching | |

| Vibrational Frequency (cm⁻¹) | 1450 - 1600 | Aromatic C=C stretching | |

| UV-Vis Spectroscopy | Absorption Maximum (λmax) | ~270 nm | π → π* transition |

| Absorption Maximum (λmax) | ~320 nm | π → π* transition |

Computational Assessment of Reaction Mechanisms and Transition States in this compound Synthesis and Transformation

Computational chemistry plays a crucial role in elucidating the complex reaction mechanisms involved in the synthesis and transformation of polycyclic aromatic hydrocarbons like this compound. nih.gov By mapping the potential energy surface (PES) of a reaction, theoretical calculations can identify the most energetically favorable pathways, characterize the structures of intermediates and transition states, and determine the activation energies that govern the reaction rates.

A common synthetic route to introduce methyl groups onto an aromatic core like chrysene (B1668918) is through Friedel-Crafts alkylation. Computational assessment of this reaction would involve modeling the interaction of chrysene with an alkylating agent (e.g., a methyl halide) and a Lewis acid catalyst. DFT calculations can be used to determine the geometry and energetics of the reactant complex, the key intermediates (such as the sigma complex or Wheland intermediate), and the final product.

Of particular importance is the location and characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. researchgate.net The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Computational methods can precisely calculate the geometry of the TS and its associated activation energy (the energy barrier that must be overcome for the reaction to proceed). A lower activation energy implies a faster reaction rate. Frequency calculations are performed to confirm the nature of the transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) calculations can then be performed to trace the reaction path downhill from the transition state to the reactants and products, confirming that the identified TS correctly connects the desired species on the potential energy surface.

These computational assessments can provide valuable insights into the regioselectivity of the reaction, explaining why methyl groups are preferentially added to certain positions on the chrysene ring system. By comparing the activation energies for methylation at different sites, one can predict the major isomeric products. Furthermore, computational studies can explore alternative reaction mechanisms and the role of the solvent in influencing the reaction pathway and energetics.

In the context of this compound transformations, such as oxidation or metabolic activation, computational chemistry can be used to model the reaction pathways leading to the formation of potentially carcinogenic metabolites, like dihydrodiol epoxides. nih.gov By calculating the energetics of these transformation pathways, researchers can gain a deeper understanding of the structure-activity relationships that govern the biological effects of this compound.

Table 2: Hypothetical Computational Assessment of a Key Step in this compound Synthesis

| Reaction Step | Computational Method | Calculated Parameter | Significance |

| Formation of Sigma Complex | DFT (B3LYP/6-31G) | Reaction Enthalpy (ΔH) | Determines the thermodynamic stability of the intermediate |

| Transition State for Methylation | DFT (B3LYP/6-31G) | Activation Energy (Eₐ) | Predicts the rate of the methylation step |

| Transition State Geometry | Visualizes the bond-forming/breaking process | ||

| Product Formation | DFT (B3LYP/6-31G*) | Overall Reaction Energy | Indicates the thermodynamic favorability of the reaction |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Interactions

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful in silico approaches used to predict the biological activities and properties of chemical compounds based on their molecular structure. nih.gov For this compound and other polycyclic aromatic hydrocarbons (PAHs), these methods are particularly valuable for assessing potential toxicity and carcinogenicity without the need for extensive and costly experimental testing. rsc.org

QSAR models are built on the principle that the biological activity of a compound is a function of its physicochemical properties and structural features. nih.gov The first step in developing a QSAR model for this compound involves compiling a dataset of structurally related PAHs with known biological activity data (e.g., mutagenicity, carcinogenicity, or receptor binding affinity). For each compound in this dataset, a set of numerical values known as molecular descriptors are calculated. These descriptors can be categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, and counts of specific substructures).

3D descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular shape indices, surface area, and volume).

Quantum chemical descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment, and partial charges).

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like random forests (RF) and support vector machines (SVM) are used to build a mathematical model that correlates the descriptors with the observed biological activity. rsc.org

This model can then be used to predict the biological activity of new or untested compounds, such as different isomers of this compound. For instance, a QSAR model for the carcinogenicity of PAHs might reveal that the presence and position of methyl groups, as well as specific topological and electronic properties, are key determinants of carcinogenic potential. nih.gov

Cheminformatics tools are also used to analyze large datasets of chemical information, identify trends in structure-activity relationships, and design new compounds with desired properties. For example, chemical space analysis can be used to visualize the structural diversity of a library of PAHs and identify regions of chemical space that are associated with high or low biological activity.

Table 3: Representative Molecular Descriptors Used in QSAR Modeling of this compound

| Descriptor Type | Descriptor Example | Typical Value Range for PAHs | Relevance to Biological Activity |

| Constitutional (1D) | Molecular Weight | 200 - 300 g/mol | Influences bioavailability and transport properties |

| Topological (2D) | Kier & Hall Connectivity Index | 5 - 10 | Relates to molecular size, shape, and branching |

| Geometrical (3D) | Molecular Surface Area | 200 - 350 Ų | Affects interactions with biological macromolecules |

| Quantum Chemical | HOMO-LUMO Gap | 3 - 5 eV | Correlates with chemical reactivity and metabolic activation |

| Physicochemical | LogP (Octanol-Water Partition) | 5 - 7 | Measures lipophilicity, influencing membrane permeability |

Environmental Occurrence, Transformation, and Fate Studies of Dimethylchrysene

Identification of Anthropogenic and Natural Sources of Dimethylchrysene in Environmental Matrices

This compound, a polycyclic aromatic hydrocarbon (PAH), is introduced into the environment through both human activities and natural processes. ontosight.aicdc.gov Anthropogenic sources are the primary contributors to the environmental load of this compound. cdc.gov These sources largely involve the incomplete combustion of organic materials. ontosight.ai Key anthropogenic sources include:

Fossil Fuel Combustion: Emissions from the burning of fossil fuels for energy and transportation are a significant source. ontosight.ai

Industrial Processes: Various industrial activities contribute to the release of this compound. ontosight.ai

Biomass Burning: The burning of wood in residential heating and agricultural burning releases this compound into the atmosphere. ontosight.aicdc.gov

Waste Incineration: Municipal and industrial waste incineration are also notable sources. cdc.gov

Petroleum Spills: The release of uncombusted petroleum products, such as diesel, can introduce high levels of alkylated PAHs, including this compound, into the environment. cambridge.org

Natural sources of this compound are generally less significant than anthropogenic ones and include volcanic eruptions and forest fires. cdc.gov Additionally, some this compound isomers can be formed through the diagenesis of plant-derived triterpenoids, such as 1,9-dimethylchrysene, though these are more commonly found in thermally mature sediments. ogeochem.jp

This compound, being a lipophilic compound with low water solubility, tends to accumulate in organic-rich environmental matrices. ontosight.ai It is found in the air, either as a vapor or attached to particulate matter, and can be transported over long distances before being deposited on land or water. cdc.gov In aquatic environments, it tends to adsorb to sediments. ontosight.ai In soil, it binds tightly to particles. cdc.gov The presence of background hydrocarbons from both natural and anthropogenic sources can sometimes complicate the identification of specific contamination events. researchgate.net

Table 1: Anthropogenic and Natural Sources of this compound

| Source Type | Specific Source | Environmental Matrix |

|---|---|---|

| Anthropogenic | Fossil Fuel Combustion | Air, Soil, Sediment |

| Anthropogenic | Industrial Processes | Air, Water, Soil, Sediment |

| Anthropogenic | Biomass Burning (e.g., residential wood burning) | Air, Soil |

| Anthropogenic | Waste Incineration | Air, Soil |

| Anthropogenic | Petroleum Spills (e.g., diesel) | Soil, Water, Sediment |

| Natural | Volcanic Eruptions | Air, Soil |

| Natural | Forest Fires | Air, Soil |

| Natural | Diagenesis of Plant Triterpenoids | Sediment |

Abiotic Transformation Pathways in Environmental Compartments

Abiotic transformation processes, which are non-biological chemical and physical reactions, play a role in the environmental fate of this compound. These pathways primarily involve photolysis, photo-oxidation, and to a lesser extent, hydrolysis.

Photolysis and Photo-oxidation Kinetics and Mechanisms

Photolysis and photo-oxidation are significant abiotic degradation pathways for PAHs like this compound, particularly in the atmosphere and sunlit surface waters. canada.caallenpress.com These processes are initiated by the absorption of light, which can excite the this compound molecule to a higher energy state. nih.gov

There are two main photo-oxidation pathways:

Type I Photo-oxidation: In this pathway, the excited sensitizer (B1316253) molecule (in this case, a chromophore that has absorbed light) reacts directly with a substrate, leading to the formation of radicals and radical ions. nih.gov

Type II Photo-oxidation: Here, the excited sensitizer transfers its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). nih.gov Singlet oxygen can then react with this compound.

The kinetics of these reactions are influenced by factors such as light intensity, the presence of photosensitizers in the environment, and the concentration of oxygen. nih.govbiologiachile.cl The transformation products of PAH photo-oxidation can be numerous and may include quinones and other oxygenated derivatives. acs.org In some cases, these transformation products can be more toxic than the parent compound. pitt.edu

Hydrolysis Pathways and Stability under Varying pH Conditions

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For many organic compounds, the rate of hydrolysis is dependent on pH. researchgate.net However, PAHs like chrysene (B1668918) and its derivatives are generally resistant to hydrolysis under typical environmental pH conditions due to the stability of their aromatic ring structure. While specific data on the hydrolysis of this compound is limited, the general chemical properties of PAHs suggest that hydrolysis is not a significant degradation pathway compared to photolysis and biodegradation. cdc.gov

Table 2: Abiotic Transformation of this compound

| Transformation Pathway | Description | Key Reactants/Conditions | Significance for this compound |

|---|---|---|---|

| Photolysis | Direct degradation by light energy. | Sunlight (UV radiation) | A significant pathway in the atmosphere and surface waters. |

| Photo-oxidation | Oxidation initiated by light, often involving reactive oxygen species. | Sunlight, Oxygen, Photosensitizers | A major degradation pathway, leading to oxygenated products. |

| Hydrolysis | Cleavage of chemical bonds by the addition of water. | Water, pH | Generally considered a minor or insignificant pathway for PAHs. |

Biotic Degradation Mechanisms by Microbial Communities

The breakdown of this compound by living organisms, primarily microorganisms, is a crucial process in its environmental fate. mdpi.comnih.gov Microbial communities in soil, sediment, and water can utilize PAHs as a source of carbon and energy. nih.govunirioja.es

Aerobic Biodegradation Rates and Pathways

Under aerobic conditions (in the presence of oxygen), microbial degradation of PAHs is generally more rapid and complete. allenpress.com Bacteria and fungi are the main organisms responsible for this process. nih.gov The initial step in the aerobic biodegradation of PAHs typically involves the action of oxygenase enzymes, which incorporate oxygen atoms into the aromatic ring structure. nih.gov This leads to the formation of diols, which are then further metabolized through various catabolic pathways, ultimately leading to the cleavage of the aromatic rings and the potential for complete mineralization to carbon dioxide and water. researchgate.net

The rate of aerobic biodegradation is influenced by several factors, including:

Microbial Population: The presence and abundance of PAH-degrading microorganisms. mdpi.com

Bioavailability: The low water solubility of this compound can limit its availability to microorganisms. ontosight.ai

Environmental Conditions: Factors such as temperature, pH, nutrient availability, and oxygen levels all affect microbial activity and degradation rates. core.ac.uk

Anaerobic Transformation Processes

In the absence of oxygen, the biodegradation of this compound is significantly slower. allenpress.com Anaerobic degradation of PAHs is a more complex process and is not as well understood as aerobic degradation. It can occur through various metabolic pathways, often involving the use of alternative electron acceptors such as nitrate, sulfate, or iron (III). nih.govnm.gov Reductive dechlorination can be a key step in the anaerobic transformation of certain halogenated compounds, though this is less relevant for non-halogenated PAHs like this compound. nih.gov While complete mineralization is less common under anaerobic conditions, transformation of the parent compound can still occur, leading to the formation of intermediate products. nm.gov

Table 3: Biotic Degradation of this compound

| Degradation Type | Key Microorganisms | General Pathway | Relative Rate | Influencing Factors |

|---|---|---|---|---|

| Aerobic Biodegradation | Bacteria, Fungi | Oxygenase-initiated ring hydroxylation and subsequent ring cleavage. | Relatively fast | Oxygen, temperature, pH, nutrient availability, bioavailability. |

| Anaerobic Transformation | Anaerobic Bacteria, Archaea | Use of alternative electron acceptors (e.g., nitrate, sulfate). | Significantly slower than aerobic degradation. | Absence of oxygen, presence of suitable electron acceptors, redox potential. |

Environmental Transport and Partitioning Behavior Modeling

The environmental fate and transport of chemical substances like this compound are often evaluated using quantitative models. up.pt These environmental fate models serve as a quantitative framework for predicting a chemical's behavior and concentration in the environment by applying mass balance equations. mdpi.com The core of these models is to divide the environment into distinct compartments—such as air, water, soil, and sediment—and to formulate mathematical expressions for the mass balance within each. up.ptufz.de The goal is to translate a qualitative understanding of a chemical's movement into a predictive, quantitative description. up.pt

Constructing a mass balance model involves several key steps: defining the spatial and temporal scales, identifying and quantifying emission sources, expressing the mathematical formulas for transport processes (both advective and diffusive), and quantifying chemical transformation processes. up.pt For persistent and bioaccumulative pollutants, various mathematical models are available to describe their multimedia transport and fate after release. epa.gov These models are essential for estimating exposure concentrations in different environmental media, thereby providing crucial information for assessing risks to both wildlife and humans. up.pt The complexity of these models can be increased to include the transfer of substances between compartments. up.pt

Atmospheric Transport and Deposition Dynamics

The atmospheric journey of this compound is governed by a combination of transport, deposition, and chemical transformation. cefic-lri.org Once released into the atmosphere, its movement is influenced by meteorological conditions, terrain, deposition rates, and its own chemical properties like solubility and vapor pressure. epa.gov As a polycyclic aromatic hydrocarbon (PAH), this compound will undergo gas-particle partitioning, atmospheric transport, oxidation, cloud processing, and both dry and wet deposition. researchgate.net

Atmospheric fate is determined by large-scale advection and smaller-scale turbulence, as well as the physical state of the compound (gaseous or particulate). cefic-lri.org Removal from the atmosphere occurs through two primary deposition processes: wet deposition (via rainfall and snow) and dry deposition (direct settling of gases and aerosols). cefic-lri.org The actual rate of deposition is dependent on environmental conditions, the properties of the compound, and the nature of the surface onto which it deposits. cefic-lri.org

Several numerical models have been developed to quantify the atmospheric transport and deposition of contaminants. cefic-lri.org For instance, the GEM-MACH-PAH model simulates the emissions, transport, chemical transformation, and deposition of PAHs in North America. researchgate.net Another example is the ADEPT model, which was designed to generate input for risk assessments by modeling these physical and chemical processes in Europe. cefic-lri.org

Table 1: Key Factors Governing Atmospheric Transport and Deposition of this compound

| Factor | Description | Relevance to this compound |

|---|---|---|

| Chemical Properties | Includes vapor pressure, aqueous solubility, and the air-water partition coefficient (Henry's Law constant). epa.gov | As a PAH, this compound has low vapor pressure and low water solubility, favoring partitioning to atmospheric particles. |

| Meteorological Conditions | Wind speed and direction, atmospheric stability, temperature, and precipitation patterns. epa.govsemanticscholar.org | Determines the direction and distance of transport, as well as the efficiency of wet deposition. |

| Gas-Particle Partitioning | The distribution of the chemical between the gas phase and atmospheric particles. researchgate.net | This partitioning is crucial as it affects transport distance and deposition mechanisms; particle-bound compounds are more susceptible to dry and wet deposition. |

| Deposition Processes | Wet deposition (rain, snow) and dry deposition (gravitational settling of particles). cefic-lri.org | These are the primary mechanisms for removing this compound from the atmosphere and transferring it to terrestrial and aquatic ecosystems. semanticscholar.org |

| Chemical Transformation | Reactions with atmospheric oxidants (e.g., ozone, hydroxyl radicals) that degrade the compound. researchgate.net | Limits the atmospheric lifetime and long-range transport potential of the compound. |

Soil and Sediment Sorption-Desorption Characteristics

When organic compounds like this compound enter terrestrial or aquatic environments, their fate is largely controlled by their tendency to sorb (adsorb and absorb) to solid phases like soil and sediment. ecetoc.org This partitioning behavior influences their mobility, bioavailability, and persistence. researchgate.net For hydrophobic or lipophilic compounds such as PAHs, sorption is primarily driven by partitioning into the organic carbon fraction of the soil or sediment. ecetoc.org

The extent of this sorption is commonly described by the soil-water organic-carbon normalised partition coefficient (Koc). ecetoc.orgecetoc.org A high Koc value indicates a strong tendency for the chemical to bind to soil and sediment particles, reducing its concentration in the aqueous phase and thus its mobility. ecetoc.org The sorption process, however, is more complex than simple equilibrium partitioning. It can be a time-dependent process, and the desorption of a compound can be slower or less complete than its initial sorption, a phenomenon known as sorption-desorption hysteresis. chemrxiv.org This hysteresis can result from the slow diffusion of the compound into the internal matrix of organic matter or into micropores. ecetoc.org

The OECD Test Guideline 106 provides a batch equilibrium method to estimate the adsorption-desorption behavior of chemicals on different soil types, which helps in predicting partitioning under various environmental conditions. oecd.orgoecd.org

Table 2: Factors Influencing the Sorption-Desorption of this compound in Soil and Sediment

| Factor | Description | Impact on this compound Behavior |

|---|---|---|

| Soil/Sediment Organic Carbon Content | The amount of organic matter present in the solid matrix. ecetoc.org | Higher organic carbon content leads to stronger sorption of lipophilic this compound, reducing its mobility. ecetoc.org |

| Clay Mineralogy and Content | The type and amount of clay minerals in the soil/sediment. ecetoc.org | Clay surfaces can also provide sites for sorption, contributing to the overall retention of the compound. ecetoc.org |

| Soil/Pore Water pH | The acidity or alkalinity of the aqueous phase. ecetoc.org | While less critical for non-ionizable compounds like PAHs, pH can influence soil surface charges and the nature of organic matter. |

| Sorption-Desorption Hysteresis | The phenomenon where desorption is not the simple reverse of sorption. chemrxiv.org | Contributes to the long-term sequestration and persistence of this compound in the soil and sediment, making it less available for transport or degradation. chemrxiv.org |

| Ageing | The process of a chemical becoming more strongly bound to soil/sediment over time. ecetoc.org | Ageing can significantly decrease the fraction of this compound that is bioavailable or can be easily desorbed. ecetoc.org |

Leaching Potential to Groundwater Systems

The potential for a chemical to leach from the soil surface to underlying groundwater is a critical aspect of its environmental risk profile. researchgate.net This potential is largely governed by the compound's persistence in soil (its half-life) and its mobility, which is inversely related to its sorption characteristics. des.qld.gov.au Chemicals that are highly sorbed to soil particles are less likely to be transported downwards with infiltrating water. researchgate.net

Given that this compound is a polycyclic aromatic hydrocarbon, it is expected to exhibit strong sorption to soil organic matter, resulting in a high Koc value. ecetoc.orgontosight.ai Consequently, its potential for leaching into groundwater systems is generally considered low. However, the detection of some highly sorbed pesticides in groundwater highlights that transport mechanisms other than simple matrix flow, such as preferential flow through macropores or transport facilitated by colloids, can sometimes lead to unexpected groundwater contamination. des.qld.gov.au

A tool used to estimate the leaching potential of organic chemicals is the Groundwater Ubiquity Score (GUS). researchgate.net The GUS index is calculated based on the chemical's soil half-life and its Koc value. researchgate.net

Table 3: Groundwater Ubiquity Score (GUS) Classification

| GUS Value | Leaching Potential | Description |

|---|---|---|

| < 1.8 | Non-leacher | Compound is unlikely to leach to groundwater. |

| 1.8 - 2.8 | Transition | Compound has an intermediate leaching potential. |

| > 2.8 | Leacher | Compound is likely to leach to groundwater. |

Based on the formula GUS = log10(t½_soil) * (4 - log10(Koc)). researchgate.net A specific GUS value for this compound is not available, but as a PAH with expected high Koc and persistence, its leaching potential is predicted to be low.

Bioaccumulation and Biotransformation Research in Model Organisms (excluding human exposure data)

Bioaccumulation is the process where an organism accumulates a chemical to a concentration higher than that in its surrounding environment. wikipedia.org This occurs when the rate of uptake of a substance exceeds the rate of its elimination through processes like catabolism and excretion. wikipedia.org Bioaccumulation includes uptake from all possible routes, including air, water, soil, and food. ecetoc.org A related term, bioconcentration, specifically refers to the uptake from water. ecetoc.orgeuropa.eu

As a lipophilic PAH, this compound has a high affinity for fatty tissues and is therefore expected to have the potential to bioaccumulate in organisms. ontosight.ai The tendency of a chemical to bioaccumulate is often predicted by its n-octanol-water partition coefficient (Kow), with highly lipophilic substances showing a greater potential. ecetoc.org The bioaccumulation factor (BAF) and bioconcentration factor (BCF) are used to quantify this potential, representing the ratio of the chemical's concentration in the organism to its concentration in the environment or water, respectively. up.pt

However, bioaccumulation is not solely dependent on a chemical's physical properties. Biotransformation, or the metabolic conversion of a compound within an organism, can significantly alter its accumulation. wikipedia.orgecetoc.org If an organism can efficiently metabolize a compound into more water-soluble forms, its elimination may be enhanced, thereby reducing its bioaccumulation potential. ecetoc.orgufz.de Therefore, predicting bioaccumulation requires considering both the physicochemical properties of the substance and the metabolic capabilities of the organism. ufz.de

Table 4: Key Terms in Bioaccumulation Research

| Term | Definition |

|---|---|

| Bioaccumulation | The gradual accumulation of substances in an organism from all environmental sources (air, water, soil, food). wikipedia.orgecetoc.org |

| Bioconcentration | The accumulation of a substance from water only, typically applied to aquatic organisms. ecetoc.orgeuropa.eu |

| Biomagnification | The process whereby the concentration of a chemical increases in organisms at successively higher levels in a food chain. up.pt |

| Biotransformation | The chemical modification (metabolism) of a substance within an organism, which can affect its toxicity and rate of excretion. wikipedia.org |

Development and Validation of Advanced Analytical Methods for Dimethylchrysene Quantification

Chromatographic Separation Techniques for Isomeric Resolution

The accurate quantification of dimethylchrysene is often complicated by the presence of various isomers, which possess identical mass-to-charge ratios and similar physicochemical properties. Effective chromatographic separation is therefore a critical prerequisite for precise analysis. Advanced techniques in gas and liquid chromatography have been developed to achieve the necessary isomeric resolution.

Gas Chromatography (GC) with Capillary Columns

Gas chromatography, particularly when coupled with high-resolution mass spectrometry (GC/HRMS), is a powerful tool for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their methylated derivatives like this compound. nih.gov The separation in GC is primarily achieved using capillary columns, which offer high efficiency and resolving power.

The choice of the stationary phase within the capillary column is crucial for separating isomers. While standard nonpolar or mid-polar stationary phases can separate many PAH isomers, complex mixtures containing numerous positional isomers of this compound demand more selective phases. Nematic liquid crystal stationary phases have demonstrated exceptional selectivity for separating rigid solute isomers that have similar volatilities. researchgate.net The ordered structure of these liquid crystals allows for separation based on the subtle differences in the molecular shape of the isomers, a feat not achievable with conventional stationary phases. researchgate.net For instance, the more rod-like para-isomers of substituted aromatic compounds exhibit longer retention times on these columns compared to meta-isomers. researchgate.net

Key Parameters for GC-based Isomeric Resolution:

Column Efficiency: High-efficiency capillary columns, sometimes extending to hundreds of meters, are employed to resolve complex isomeric mixtures. vurup.sk

Stationary Phase Selectivity: The chemical nature of the stationary phase dictates its interaction with the analytes. Liquid crystalline phases offer unique shape selectivity for PAH isomers. researchgate.netvurup.sk

Temperature Programming: A controlled temperature gradient is essential for eluting a wide range of PAHs with varying volatilities within a reasonable timeframe.

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of complex mixtures containing this compound and its metabolites. nih.govnih.gov HPLC is particularly advantageous for analyzing less volatile or thermally labile compounds that are not suitable for GC analysis.

The separation mechanism in HPLC relies on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. For PAH analysis, reversed-phase HPLC is commonly used, employing a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol). fda.gov

Research has shown that specialized columns, such as those with polymeric C18 stationary phases, are specifically designed for enhanced PAH analysis, providing excellent resolution for numerous parent and alkylated PAHs. fda.gov Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is typically required to separate complex mixtures of PAHs with varying polarities and sizes. fda.gov

Below is a table summarizing typical HPLC conditions for PAH analysis.

| Parameter | Specification | Purpose |

| Column | Zorbax Eclipse PAH RRHT (4.6 x 50 mm, 1.8 µm) | Provides high-resolution separation of PAH compounds. fda.gov |

| Guard Column | Zorbax Eclipse Analytical Guard Column (4.6 x 12.5 mm, 5 µm) | Protects the analytical column from contamination. fda.gov |

| Mobile Phase | Water and Acetonitrile Gradient | Allows for the elution of compounds with a wide range of polarities. fda.gov |

| Flow Rate | 0.8 mL/min | Optimizes separation efficiency and analysis time. fda.gov |

| Detector | Fluorescence Detector (FLD) | Provides high sensitivity and selectivity for fluorescent PAHs. |

Chiral Chromatography for Enantiomeric Separation

Certain this compound isomers can exist as enantiomers—non-superimposable mirror images that often exhibit different biological activities. The separation of these enantiomers is a significant analytical challenge because they have identical physical and chemical properties in an achiral environment. rsc.org

Chiral chromatography, a specialized form of HPLC, is the primary method used to resolve enantiomers. nih.govntu.edu.sg This technique utilizes a chiral stationary phase (CSP), which contains a single enantiomer of a chiral compound. ntu.edu.sg The principle of separation is based on the differential interaction between the enantiomers in the sample and the chiral stationary phase, leading to the formation of transient diastereomeric complexes with different stabilities. This difference in interaction causes one enantiomer to be retained longer on the column than the other, thus achieving separation. ntu.edu.sg

Various types of CSPs are available, with polysaccharide-based columns being widely applicable for the enantiomeric separation of a broad range of compounds, including acidic, basic, and neutral molecules. researchgate.net Another approach involves the use of a chiral derivatizing agent (CDA), an enantiomerically pure reagent that reacts with the enantiomers to form diastereomers. ntu.edu.sg These resulting diastereomers have different physical properties and can be separated using standard, non-chiral chromatography. ntu.edu.sg

Mass Spectrometric Detection and Quantification Strategies

Mass spectrometry (MS) is an indispensable tool for the detection and quantification of environmental contaminants due to its high sensitivity and selectivity. When coupled with chromatographic separation, it provides a robust platform for the analysis of this compound.

Isotope Dilution Mass Spectrometry for Enhanced Accuracy

Isotope Dilution Mass Spectrometry (IDMS) is considered a gold-standard method for achieving the highest accuracy and precision in quantitative analysis. tandfonline.com The technique involves adding a known amount of an isotopically labeled version of the target analyte (e.g., ¹³C-labeled this compound) to the sample as an internal standard before any sample preparation steps. nih.govtandfonline.com

This isotopically labeled standard is chemically identical to the native analyte and therefore behaves identically during extraction, cleanup, and chromatographic analysis. tandfonline.com Any loss of the analyte during the sample workup will be accompanied by a proportional loss of the labeled standard.

The table below illustrates the principle of IDMS.

| Step | Description | Impact on Quantification |

| 1. Spiking | A known amount of isotopically labeled internal standard is added to the sample at the beginning of the workflow. | Establishes a reference point for the initial amount of analyte. |

| 2. Sample Preparation | The sample undergoes extraction, cleanup, and concentration. Both the native analyte and the labeled standard are subject to the same potential losses. | The ratio of native analyte to labeled standard remains constant despite any losses. |

| 3. GC/MS Analysis | The extract is analyzed by GC/MS. The instrument measures the signal intensity for both the native analyte and the labeled standard. | The instrument response ratio is measured. |

| 4. Quantification | The concentration of the native analyte is calculated based on the measured response ratio and the known amount of the added standard. | Corrects for analyte loss and instrument variability, leading to highly accurate results. tandfonline.com |

Sample Preparation Methodologies for Diverse Matrices

The accurate quantification of this compound in various environmental and biological matrices necessitates robust and efficient sample preparation methodologies. The primary goal of sample preparation is to extract the analyte of interest from the complex sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of method depends heavily on the physicochemical properties of this compound, the nature of the sample matrix, and the desired analytical sensitivity.

Commonly employed techniques for the extraction of polycyclic aromatic hydrocarbons (PAHs) like this compound include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Liquid-Liquid Extraction (LLE) is a conventional method that partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. scioninstruments.comsyrris.com For water samples, this compound, being a nonpolar compound, is extracted into an organic solvent such as hexane or dichloromethane. The selection of the solvent is critical to ensure high recovery of the analyte. celignis.com LLE is a versatile technique applicable to various liquid matrices. scioninstruments.com

Solid-Phase Extraction (SPE) has become a popular alternative to LLE due to its efficiency, reduced solvent consumption, and potential for automation. sigmaaldrich.com In SPE, the sample is passed through a solid sorbent material packed in a cartridge or disk. thermofisher.comchromatographyonline.com For the extraction of this compound from aqueous samples, reversed-phase sorbents like C18 or polymeric sorbents are commonly used. chromatographyonline.com The analyte is adsorbed onto the sorbent, while interferents are washed away. Subsequently, the retained this compound is eluted with a small volume of an appropriate organic solvent. thermofisher.com For solid matrices such as soil and sediment, a preliminary solvent extraction is often required before SPE cleanup. nih.govresearchgate.net

QuEChERS is a streamlined approach that involves an initial extraction with an organic solvent (typically acetonitrile) followed by a "salting-out" step to induce phase separation. nih.govagilent.com A subsequent dispersive solid-phase extraction (d-SPE) step is used for cleanup, where a mixture of sorbents is added to the extract to remove specific interferences. nih.gov This method is particularly advantageous for complex matrices like food and agricultural products due to its speed and effectiveness. agilent.com

The table below summarizes typical sample preparation methodologies for this compound in different matrices.

| Matrix | Sample Preparation Technique | Key Steps & Reagents | Typical Recovery (%) |

| Water | Solid-Phase Extraction (SPE) | 1. Sample loading onto a C18 cartridge. 2. Washing with water/methanol mixture. 3. Elution with dichloromethane. | 85 - 105 |

| Soil/Sediment | Ultrasonic-Assisted Extraction (UAE) followed by SPE cleanup | 1. Extraction with a mixture of acetone and hexane. 2. Centrifugation and collection of supernatant. 3. SPE cleanup of the extract using a silica gel cartridge. | 80 - 110 |

| Air (Particulate Matter) | Soxhlet Extraction | 1. Extraction of the filter with toluene for several hours. 2. Concentration of the extract. 3. Cleanup using column chromatography. | 90 - 115 |

| Biota (e.g., Fish Tissue) | QuEChERS | 1. Homogenization with acetonitrile. 2. Addition of salting-out salts (e.g., MgSO₄, NaCl). 3. d-SPE cleanup with C18 and PSA sorbents. | 75 - 120 |

Method Validation Parameters: Sensitivity, Selectivity, Linearity, Accuracy, Precision

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose and provides reliable, reproducible, and accurate data for the quantification of this compound. globalresearchonline.net The key validation parameters, as stipulated by guidelines from organizations like the International Council for Harmonisation (ICH), include sensitivity, selectivity, linearity, accuracy, and precision. wjarr.comeuropa.eu

Sensitivity of an analytical method is a measure of its ability to detect and quantify small amounts of the analyte. It is typically defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). europa.eu The LOD is the lowest concentration of this compound that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. europa.eunih.gov

Selectivity (or specificity) refers to the ability of the method to measure the analyte of interest, this compound, without interference from other components in the sample matrix, such as other PAHs or endogenous substances. researchgate.netlabster.com Chromatographic techniques coupled with mass spectrometry (e.g., GC-MS or LC-MS) generally offer high selectivity due to the separation of compounds and the specific detection of the analyte's mass-to-charge ratio. nih.gov

Linearity demonstrates the ability of the method to produce results that are directly proportional to the concentration of this compound within a given range. europa.eu It is assessed by analyzing a series of standards at different concentrations and is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.000. nih.govresearchgate.net

Accuracy is the closeness of the measured value to the true or accepted value. globalresearchonline.netnih.gov It is often determined by performing recovery studies, where a known amount of this compound is spiked into a blank matrix and the percentage of the analyte recovered is calculated. researchgate.net

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. globalresearchonline.netnih.gov It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). globalresearchonline.net

The following table presents typical validation results for a hypothetical HPLC-MS/MS method for the quantification of this compound.

| Validation Parameter | Specification | Typical Result |

| Sensitivity | ||

| Limit of Detection (LOD) | Signal-to-Noise > 3 | 0.05 ng/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise > 10 | 0.15 ng/mL |

| Selectivity | No significant interference at the retention time of the analyte | No interfering peaks observed in blank matrix samples |

| Linearity | ||

| Range | - | 0.15 - 100 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.995 | 0.9992 |

| Accuracy | ||

| Recovery (%) | 80 - 120% | 95.8 - 103.5% |

| Precision | ||

| Repeatability (RSD%) | ≤ 15% | < 5% |

| Intermediate Precision (RSD%) | ≤ 20% | < 8% |

Application of Developed Methods for Environmental Monitoring and Research Samples

Validated analytical methods for the quantification of this compound are essential tools for environmental monitoring and research. nveo.orgrsc.org These methods are applied to a wide range of samples to assess the extent of environmental contamination, identify pollution sources, and understand the fate and transport of this compound in the environment. nih.govresearchgate.net

In environmental monitoring , these methods are used by regulatory agencies and environmental consultants to determine the concentration of this compound in various environmental compartments, such as air, water, and soil. nveo.org For instance, the analysis of air samples can provide insights into atmospheric deposition of this PAH, while the analysis of water and sediment samples is crucial for assessing the quality of aquatic ecosystems. mdpi.comnih.gov Long-term monitoring programs can help track pollution trends and evaluate the effectiveness of environmental regulations and remediation efforts.

In research applications , these analytical methods are employed to investigate the sources, transformation, and ecological effects of this compound. For example, researchers may analyze samples from industrial sites, urban runoff, or oil spills to trace the origin of this compound pollution. Furthermore, the quantification of this compound in biological tissues can be used in toxicological studies to understand its bioaccumulation and potential health risks to wildlife and humans.

The table below provides hypothetical data on the concentration of this compound found in various environmental samples, illustrating the application of these analytical methods.

| Sample Type | Location | Analytical Method | This compound Concentration (ng/g or ng/L) |

| Urban Air Particulate Matter | Industrial City Center | GC-MS/MS | 2.5 ng/m³ |

| River Water | Downstream from an industrial outfall | LC-MS/MS | 15.2 ng/L |

| River Sediment | Same location as river water | GC-MS | 128.7 ng/g (dry weight) |

| Agricultural Soil | Field adjacent to a major highway | HPLC with Fluorescence Detection | 35.5 ng/g (dry weight) |

| Fish Tissue (Liver) | Contaminated Harbor | LC-MS/MS | 78.3 ng/g (wet weight) |

Molecular Mechanisms of Biological Interaction of Dimethylchrysene Isomers in Research Models

DNA Adduct Formation and Characterization at the Molecular Level

The covalent binding of reactive metabolites of dimethylchrysene to DNA, forming DNA adducts, is a critical initiating event in its mechanism of action. ontosight.ai The nature and extent of this binding are influenced by the specific isomer and the stereochemistry of the interacting molecules.

Structural Elucidation of DNA Adducts (e.g., with deoxyadenosine (B7792050), deoxyguanosine)